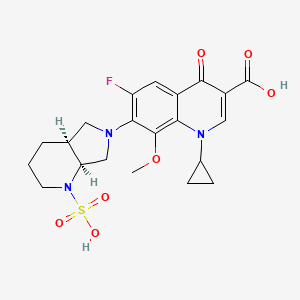

Moxifloxacin N-sulfate

Overview

Description

Moxifloxacin N-sulfate is a derivative of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections in many different parts of the body . It is also used to treat and prevent plague (including pneumonic and septicemic plague) . Moxifloxacin belongs to the class of medicines known as quinolone antibiotics .

Synthesis Analysis

This compound is one of the main metabolites of moxifloxacin in phase II metabolism mediated by sulfotransferases . In one study, moxifloxacin was found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) which results in an orange-coloured product .Molecular Structure Analysis

The molecular formula of this compound is C21H24FN3O7S . The InChI string and SMILES representation provide a detailed view of the molecule’s structure .Chemical Reactions Analysis

This compound is a product of phase II metabolism of moxifloxacin, mediated by sulfotransferases . It has been found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) to form an orange-coloured product .Physical And Chemical Properties Analysis

The molecular weight of this compound is 481.5 g/mol . More detailed physical and chemical properties may be found in dedicated databases like PubChem .Scientific Research Applications

Pharmacokinetics and Metabolism

Moxifloxacin N-sulfate is a key metabolite of moxifloxacin, primarily formed in phase II metabolism mediated by sulfotransferases. Its pharmacokinetics have been studied to understand its concentration in rat plasma, using advanced methods like LC/MS/MS for quantification. These studies help in understanding the absorption, distribution, metabolism, and excretion of this compound, which is crucial for optimizing its therapeutic use (Li et al., 2015).

Antibacterial Spectrum

Moxifloxacin, from which this compound is derived, is notable for its broad spectrum of antibacterial activity. This includes its efficacy against various mycobacteria strains like Mycobacterium tuberculosis and Mycobacterium avium-intracellulare. Understanding the activity of moxifloxacin and its metabolites against different pathogens aids in the development of effective treatments for infectious diseases (Gillespie & Billington, 1999).

Interaction with DNA

Research involving the interaction of moxifloxacin with calf thymus DNA provides insights into its mechanism of action at the molecular level. Studies using fluorescence quenching methods have demonstrated how moxifloxacin intercalates with DNA. This understanding is crucial for assessing its therapeutic potential and side effects (Lv et al., 2014).

Drug Delivery Systems

Advancements in drug delivery systems utilizing moxifloxacin, such as the formulation of nanoparticles, have been explored. These new delivery methods aim to enhance the efficacy and reduce the frequency of dosing, improving patient compliance. Such research is significant in the field of pharmacology, especially for ocular administration in treating bacterial infections (Vyas et al., 2020).

Clinical Microbiology

The clinical microbiology profile of moxifloxacin has been evaluated, highlighting its potent in vivo bactericidal activity and the relationship between its minimum inhibitory concentrations and clinical response. Such studies are instrumental in determining the effective dosage and therapeutic window for treating bacterial infections (Krasemann et al., 2001).

Environmental Impact

The environmental impact of moxifloxacin, particularly its effect on aquatic organisms such as cyanobacteria, has been studied. Research into the toxicity of moxifloxacin to these organisms is crucial for understanding its ecological implications, as it is frequently detected in surface water environments (Wan et al., 2020).

Mechanism of Action

Target of Action

Moxifloxacin N-sulfate primarily targets two essential bacterial enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication and transcription .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting topoisomerase II and IV, it disrupts the superhelical structure of DNA, which is essential for these processes . Additionally, this compound has been found to inhibit cytokine-induced MAP kinase and NF-κB activation, as well as nitric oxide synthesis in a human respiratory epithelial cell line .

Pharmacokinetics

It has a distribution volume of 1.7 to 2.7 L/kg, with tissue concentrations often exceeding plasma concentrations in various tissues . This compound is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in urine as unchanged drug and glucuronide conjugates, and in feces as unchanged drug and sulfate conjugates . The elimination half-life of a single dose is between 8 to 16 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the killing of bacteria . By inhibiting the enzymes essential for bacterial DNA replication and transcription, it prevents the bacteria from multiplying, leading to their death . In addition, this compound has been shown to rescue SMA-related molecular and phenotypical defects in muscle cells and motoneurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acidic conditions are favorable for the degradation of this compound . Certain substances such as HCO3-, HPO42-, Mn2+, and HA can inhibit its action . Furthermore, this compound’s action can be affected by the presence of other drugs, as it is known to interact with numerous other medications .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .

Cellular Effects

This compound, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of this compound .

Temporal Effects in Laboratory Settings

This compound is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of this compound is recovered in faeces .

Dosage Effects in Animal Models

Moxifloxacin, from which this compound is derived, has been shown to be effective in treating various infections in animal models .

Metabolic Pathways

This compound is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .

Transport and Distribution

This compound, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .

Subcellular Localization

Given its distribution in various body tissues, it is likely that it is present in various cell types .

properties

IUPAC Name |

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSMZVFHCRCXNK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234080-64-9 | |

| Record name | Moxifloxacin N-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN 1-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

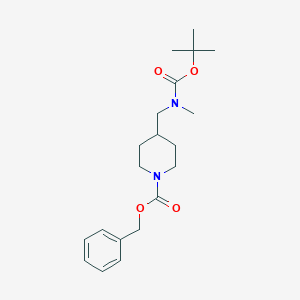

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?

A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify this compound concentrations in rat plasma []. Key features include:

Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?

A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of this compound in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)